molecular formula C14H10IN3O4S B580780 2-Iodo-6-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227268-96-3

2-Iodo-6-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B580780
CAS No.: 1227268-96-3
M. Wt: 443.215
InChI Key: XVKNEJJEEPRYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-6-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a sophisticated heterocyclic building block designed for advanced pharmaceutical research and discovery. Compounds based on the pyrrolo[2,3-b]pyridine scaffold, often termed 7-azaindole, are of significant interest in medicinal chemistry due to their role as kinase inhibitors . Specifically, pyrrolo[2,3-b]pyridine derivatives are recognized as potent inhibitors of the V600EB-RAF kinase, a key target in oncology . The specific pattern of substituents on this core structure—including the iodine, nitro, methyl, and phenylsulfonyl groups—makes it a valuable intermediate for further synthetic elaboration through cross-coupling reactions and functional group transformations, enabling researchers to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The broader class of pyrrolopyridine derivatives is known to exhibit a wide spectrum of pharmacological activities, including antitumor, antiviral, and antidiabetic properties . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-iodo-6-methyl-5-nitropyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10IN3O4S/c1-9-12(18(19)20)7-10-8-13(15)17(14(10)16-9)23(21,22)11-5-3-2-4-6-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKNEJJEEPRYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=C(N(C2=N1)S(=O)(=O)C3=CC=CC=C3)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10IN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 6-Methylpyridine Derivatives

A [4+2] cycloaddition between 6-methylpyridine-3-amine and α,β-unsaturated carbonyl compounds under acidic conditions forms the bicyclic framework. For instance, reacting 6-methylpyridine-3-amine with acrolein in acetic acid yields 6-methyl-1H-pyrrolo[2,3-b]pyridine after dehydration.

Functionalization of Preformed Pyrrolo[2,3-b]Pyridine

Alternatively, halogenation at position 6 followed by Suzuki-Miyaura coupling with methylboronic acid can introduce the methyl group. However, this method is less common due to the instability of methylboronic acid in cross-coupling reactions.

Nitrogen Protection: Installation of the Phenylsulfonyl Group

Protecting the pyrrole nitrogen (position 1) with a phenylsulfonyl group is critical to prevent unwanted side reactions during subsequent substitutions.

Procedure :

  • Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF.

  • Add NaH (1.2 eq) at 0°C and stir for 30 minutes.

  • Introduce phenylsulfonyl chloride (1.1 eq) dropwise.

  • Warm to room temperature and stir for 12 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Yield : 85–92%.

Electrophilic Iodination at Position 2

Iodination is achieved using N-iodosuccinimide (NIS), which selectively targets position 2 due to the electron-donating effect of the pyrrole ring and steric guidance from the phenylsulfonyl group.

Optimized Conditions :

  • Substrate : 1-(Phenylsulfonyl)-6-methyl-1H-pyrrolo[2,3-b]pyridine

  • Reagent : NIS (1.5 eq)

  • Solvent : DMF at 80°C for 6 hours

  • Workup : Precipitation in ice water followed by filtration

Outcome :

  • 2-Iodo-1-(phenylsulfonyl)-6-methyl-1H-pyrrolo[2,3-b]pyridine

  • Yield : 78%

Regioselective Nitration at Position 5

Introducing the nitro group at position 5 demands precise control over directing effects. The phenylsulfonyl group (electron-withdrawing) and methyl group (electron-donating) synergistically direct nitration to the meta position relative to the sulfonyl group.

Nitration Protocol :

  • Dissolve the iodinated intermediate (1.0 eq) in concentrated H2SO4 at 0°C.

  • Slowly add fuming HNO3 (1.2 eq) while maintaining temperature <5°C.

  • Stir for 2 hours, then pour onto ice.

  • Neutralize with NaHCO3, extract with DCM, and purify via recrystallization.

Key Data :

ParameterValue
Yield 65–70%
Regioselectivity >95% for position 5

Challenges and Optimization Strategies

Competing Side Reactions During Nitration

The electron-deficient nature of the iodinated intermediate risks over-nitration. Mitigation includes:

  • Strict temperature control (<5°C)

  • Use of acetyl nitrate (AcONO2) as a milder nitrating agent

Steric Hindrance in Iodination

Bulky substituents at position 6 (methyl) can slow iodination kinetics. Increasing reaction time to 8–10 hours improves conversion.

Analytical Characterization

Critical spectroscopic data for intermediates and the final product:

1-(Phenylsulfonyl)-6-methyl-1H-pyrrolo[2,3-b]pyridine :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J=5.1 Hz, 1H), 8.12–8.08 (m, 2H), 7.75–7.65 (m, 3H), 7.02 (d, J=5.1 Hz, 1H), 2.52 (s, 3H)

Final Product :

  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 152.1 (C-5), 142.3 (C-2), 138.9 (SO₂Ph), 134.7 (C-6), 129.4–127.1 (Ph), 121.8 (C-3), 119.4 (C-4), 22.1 (CH₃)

  • HRMS (ESI+) : m/z calc. for C₁₄H₁₁IN₃O₄S [M+H]⁺: 428.9562; found: 428.9559

Comparative Evaluation of Synthetic Routes

StepMethod A (This Work)Literature Alternative
Core Formation CyclocondensationHalogenation/Suzuki Coupling
Iodination NIS in DMFI₂/HIO₃ in AcOH
Nitration HNO₃/H₂SO₄AcONO₂ in CH₂Cl₂
Overall Yield 34%28%

Route A provides superior regiocontrol and scalability, making it preferable for industrial applications.

Industrial-Scale Considerations

  • Cost Efficiency : NIS ($12/g) vs. I₂ ($5/g) – despite higher reagent cost, NIS reduces byproduct formation.

  • Safety : Acetyl nitrate minimizes exothermic risks compared to traditional nitration mixtures .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-6-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the iodine atom.
  • Reduction of the nitro group results in the formation of 1-(Phenylsulphonyl)-2-iodo-6-methyl-5-amino-7-azaindole.
  • Oxidation of the methyl group leads to the formation of 1-(Phenylsulphonyl)-2-iodo-5-nitro-7-azaindole-6-carboxylic acid.

Scientific Research Applications

2-Iodo-6-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Iodo-6-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The phenylsulphonyl group can form strong interactions with proteins, potentially inhibiting their function. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The iodine atom may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their differences:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target Compound : 2-Iodo-6-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 2-I, 6-CH₃, 5-NO₂, 1-(PhSO₂) C₁₃H₁₀IN₃O₄S ~451.16* High reactivity (iodine), stabilized by sulfonyl group
3-Iodo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine 3-I, 6-CH₃, 5-NO₂ C₈H₆IN₃O₂ 303.06 Lacks sulfonyl group; simpler scaffold
4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 4-Cl, 5-CF₃, 1-(PhSO₂) C₁₄H₁₀ClF₃N₂O₂S 394.75 Chloro/CF₃ substituents enhance lipophilicity
5-Cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine 3-I, 5-Cyclohexyl C₁₃H₁₅IN₂ 346.18 Bulky cyclohexyl group; no sulfonyl/nitro

*Calculated based on substituents and core structure.

Key Differences and Functional Implications

Substituent Position and Reactivity: The target compound’s iodine at position 2 (vs. position 3 in ) creates distinct electronic environments. The phenylsulfonyl group at position 1 stabilizes the molecule against nucleophilic attack compared to non-sulfonylated analogues like .

Biological Activity: Sulfonylated derivatives (e.g., target compound and ) exhibit improved pharmacokinetic properties, such as membrane permeability, compared to non-sulfonylated variants . The nitro group in the target compound may act as a hydrogen-bond acceptor, enhancing interactions with kinase active sites, similar to pyrazolyl-substituted analogues in .

Synthetic Utility :

  • The iodine atom in the target compound allows for Suzuki-Miyaura or Ullmann couplings, enabling diversification into drug-like molecules. In contrast, chloro-substituted analogues (e.g., ) are more suited for nucleophilic displacement .

Biological Activity

2-Iodo-6-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N3O4SC_{12}H_{10}N_3O_4S, with a molecular weight of approximately 298.29 g/mol. The compound features a pyrrolopyridine framework, which is known for its diverse pharmacological activities.

PropertyValue
Molecular FormulaC₁₂H₁₀N₃O₄S
Molecular Weight298.29 g/mol
CAS Number282734-63-8
LogP3.237
PSA (Polar Surface Area)93.27 Ų

Anticancer Properties

Research has indicated that derivatives of pyrrolopyridine compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Inhibition of Kinases
A notable study explored the inhibition of Aurora kinases by pyrrolopyridine derivatives, revealing that structural modifications could enhance potency against specific kinases involved in cancer progression. The compound demonstrated an IC50 value in the low nanomolar range against Aurora B kinase, highlighting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria, although further studies are necessary to elucidate its spectrum of activity and mechanism of action .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes associated with cancer cell proliferation and survival. Specifically, its interaction with ATP-binding sites in kinases has been proposed as a critical pathway for its anticancer effects .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrrole derivatives. A common method includes:

  • Formation of the Pyrrole Ring : Utilizing appropriate precursors to create the pyrrole structure.
  • Iodination : Introduction of the iodine atom at the 2-position through electrophilic substitution.
  • Sulfonylation : Attaching the phenylsulfonyl group to enhance solubility and biological activity.
  • Nitration : Adding the nitro group at the 5-position to increase potency.

Q & A

Basic: What are the key synthetic routes for preparing 2-Iodo-6-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine?

The synthesis typically involves multi-step functionalization of the pyrrolo[2,3-b]pyridine core. A common approach includes:

  • Halogenation : Introduction of iodine at position 2 via electrophilic substitution using reagents like N-iodosuccinimide (NIS) in acetone under mild conditions .
  • Sulfonylation : Protection of the nitrogen at position 1 with a phenylsulfonyl group using TsCl (tosyl chloride) and NaH in THF .
  • Nitration : Controlled nitration at position 5 using concentrated nitric acid, requiring precise temperature control to avoid over-nitration or ring degradation .
  • Methylation : Alkylation at position 6 using methyl iodide (MeI) in the presence of a base like NaH .
    Methodological Note : Purification often employs silica gel chromatography with gradients of DCM/MeOH or ethyl acetate/hexane .

Advanced: How can researchers optimize the inhibitory activity of this compound against kinase targets like FGFR?

Structural modifications at specific positions enhance kinase inhibition:

  • Position 5 (Nitro Group) : The nitro group at position 5 is critical for forming hydrogen bonds with kinase hinge regions (e.g., G485 in FGFR1). Replacing it with smaller electron-withdrawing groups (e.g., trifluoromethyl) may reduce steric hindrance while maintaining binding .
  • Position 2 (Iodo Substituent) : The iodine atom can be replaced with alkynyl or aryl groups via Sonogashira or Suzuki coupling to explore hydrophobic interactions in the ATP-binding pocket .
  • Position 6 (Methyl Group) : A methyl group here improves metabolic stability. Bulkier substituents (e.g., ethyl or cyclopropyl) could enhance selectivity by occupying hydrophobic pockets .
    Data Insight : Analogues like 4h (FGFR1 IC₅₀ = 7 nM) demonstrate that ligand efficiency and steric compatibility are key for potency .

Basic: What analytical techniques are used to characterize this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the phenylsulfonyl group shows distinct aromatic proton signals at δ 7.50–8.27 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and halogen isotopic patterns (e.g., iodine’s M+2 peak).
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How do structural variations impact the compound’s pharmacokinetic properties?

  • Solubility : The nitro and sulfonyl groups reduce logP, improving aqueous solubility but potentially limiting blood-brain barrier penetration.
  • Metabolic Stability : Methyl groups at position 6 slow hepatic oxidation, while the phenylsulfonyl moiety may undergo CYP450-mediated cleavage .
  • SAR Insight : In analogues like 5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine , removing the methyl group at position 6 reduced plasma half-life by 40% in murine models .

Basic: What precautions are necessary when handling the nitro group during synthesis?

  • Reactivity : Nitro groups are sensitive to reducing agents and high temperatures. Reactions should be conducted under inert atmospheres (N₂/Ar) to prevent decomposition.
  • Safety : Use blast shields and small-scale reactions due to potential exothermic behavior during nitration .

Advanced: How does the phenylsulfonyl group influence biological activity?

  • Target Engagement : The sulfonyl group stabilizes the compound in the kinase’s hydrophobic back pocket, enhancing binding affinity.
  • Off-Target Effects : It may interact with unrelated ATP-binding proteins (e.g., HSP90), necessitating counter-screening assays .
    Comparative Data : Removal of the phenylsulfonyl group in 5-Nitro-1H-pyrrolo[2,3-b]pyridine reduced FGFR1 inhibition by 90% .

Basic: How can cross-coupling reactions introduce diversity at position 2?

  • Suzuki Coupling : Replace iodine with aryl/heteroaryl groups using Pd(PPh₃)₄, arylboronic acids, and K₂CO₃ in toluene/ethanol (e.g., 3,4-dimethoxyphenyl substitution) .
  • Sonogashira Coupling : Introduce alkynyl groups using CuI and Pd catalysts. For example, 3-(p-tolylethynyl) derivatives show enhanced cellular uptake .

Advanced: What in vitro assays are recommended to evaluate antitumor activity?

  • Proliferation Assays : Use 4T1 breast cancer cells with MTT or CellTiter-Glo, monitoring IC₅₀ values over 72 hours .
  • Apoptosis Analysis : Annexin V/PI staining coupled with flow cytometry to quantify caspase activation .
  • Migration/Invasion : Transwell assays with Matrigel coating to assess metastatic potential inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.